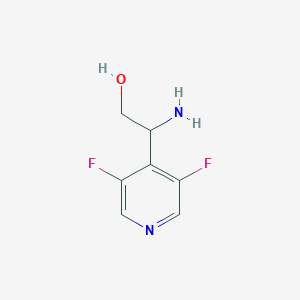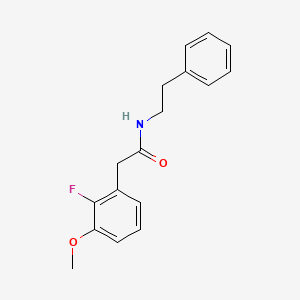
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is a chemical compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, attached to an acetamide moiety with a phenethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-3-methoxybenzaldehyde and phenethylamine.
Formation of Intermediate: The aldehyde group of 2-fluoro-3-methoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: 2-(2-Hydroxy-3-methoxyphenyl)-N-phenethylacetamide.
Reduction: 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylamine.
Substitution: 2-(2-Methoxy-3-methoxyphenyl)-N-phenethylacetamide.
科学的研究の応用
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide involves its interaction with specific molecular targets. The fluoro and methoxy groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
3-[(2R)-Amino-2-phenylethyl]-1-(2,6-difluorobenzyl)-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2,4-dione: A potent antagonist of the human gonadotropin-releasing hormone receptor.
2-Fluoro-3-methoxyphenylboronic acid: Used in regioselective Suzuki coupling reactions.
Uniqueness
2-(2-Fluoro-3-methoxyphenyl)-N-phenethylacetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of fluoro and methoxy groups, along with the phenethylacetamide moiety, makes it a valuable compound for various research applications.
特性
分子式 |
C17H18FNO2 |
|---|---|
分子量 |
287.33 g/mol |
IUPAC名 |
2-(2-fluoro-3-methoxyphenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H18FNO2/c1-21-15-9-5-8-14(17(15)18)12-16(20)19-11-10-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,19,20) |
InChIキー |
AUECVJDZMYZFCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1F)CC(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13047358.png)
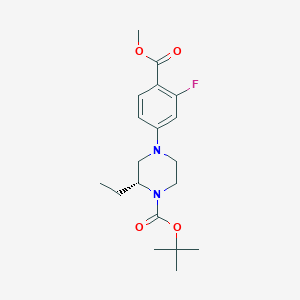

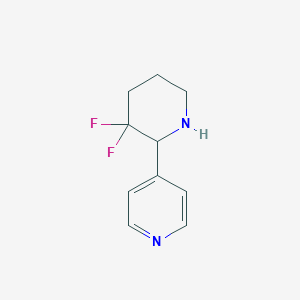
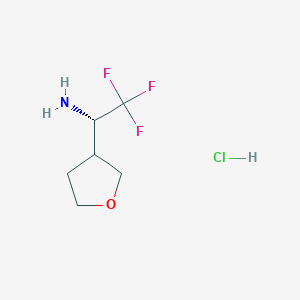
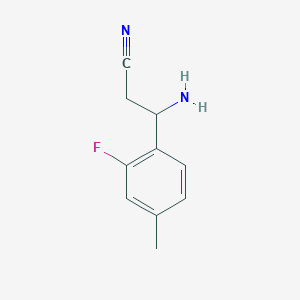
![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)


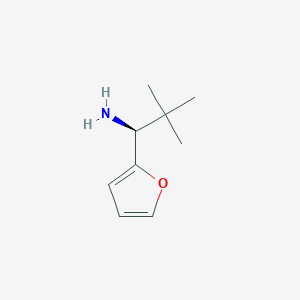
![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
